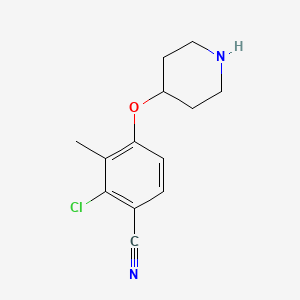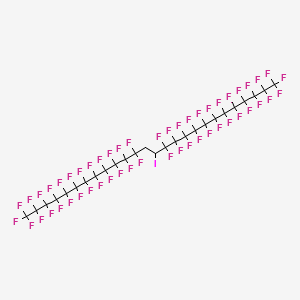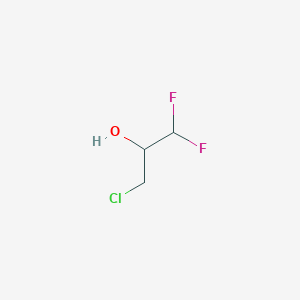
Nonafluoro-tert-butyl 2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonafluoro-tert-butyl 2-methylbutyrate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of nine fluorine atoms attached to a tert-butyl group, which is further connected to a 2-methylbutyrate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonafluoro-tert-butyl 2-methylbutyrate can be synthesized through several methods. One common approach involves the esterification of nonafluoro-tert-butyl alcohol with 2-methylbutyric acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of tert-butyl 2-methylbutyrate using elemental fluorine or a fluorinating agent like cobalt trifluoride. This process is usually carried out under controlled conditions to prevent over-fluorination and to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Nonafluoro-tert-butyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide, amine, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Applications De Recherche Scientifique
Chemistry
Nonafluoro-tert-butyl 2-methylbutyrate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates. Its stability and resistance to metabolic degradation make it a useful tool in biochemical studies.
Medicine
The compound’s potential as a drug candidate is being explored due to its ability to interact with biological targets in a specific manner. Its fluorinated nature may enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry
This compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and coatings. Its unique properties make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism by which nonafluoro-tert-butyl 2-methylbutyrate exerts its effects involves interactions with molecular targets through its fluorinated moiety. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to specific biochemical pathways being modulated, resulting in desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nonafluoro-tert-butyl alcohol
- Perfluoro-tert-butyl acetate
- Hexafluoroisopropanol
Uniqueness
Nonafluoro-tert-butyl 2-methylbutyrate stands out due to its specific structural features, such as the combination of a highly fluorinated tert-butyl group with a 2-methylbutyrate moiety. This unique structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Conclusion
This compound is a compound of significant interest in scientific research and industrial applications
Propriétés
Numéro CAS |
914637-47-1 |
|---|---|
Formule moléculaire |
C9H9F9O2 |
Poids moléculaire |
320.15 g/mol |
Nom IUPAC |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C9H9F9O2/c1-3-4(2)5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3 |
Clé InChI |
RIDIMSPDBDWFDY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



amine](/img/structure/B12088355.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)


amine](/img/structure/B12088388.png)

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
